N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
Description
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[221]heptan-2-yl)acetamide is a complex organic compound featuring a morpholine ring and a bicyclic oxabicycloheptane structure
Properties
IUPAC Name |
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2)11-20-8-7-18(16)6-5-17-15(19)10-12-9-13-3-4-14(12)21-13/h12-14H,3-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBJXKVYRMGHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1CCNC(=O)CC2CC3CCC2O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Synthesis of the Oxabicycloheptane Structure: This can be achieved through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by epoxidation.
Coupling of the Two Structures: The final step involves coupling the morpholine derivative with the oxabicycloheptane derivative using acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The oxabicycloheptane structure may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide: can be compared with other morpholine derivatives and oxabicycloheptane compounds.
Morpholine Derivatives: Compounds like N-methylmorpholine and N-ethylmorpholine.
Oxabicycloheptane Compounds: Compounds like 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
Uniqueness
The uniqueness of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[221]heptan-2-yl)acetamide lies in its combined structural features, which provide distinct chemical and biological properties not found in simpler analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
